L-Normetanephrine
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Overview
Description
L-Normetanephrine is a member of methoxybenzenes and a member of phenols.
Scientific Research Applications
Electrochemical Detection
- L-Normetanephrine, a marker for pheochromocytoma, has been detected electrochemically in urine using a novel carbon/chitosan electrode paste. This method showed high sensitivity and selectivity, demonstrating its potential in pharmaceutical and clinical preparations (El Khamlichi et al., 2018).
Paediatric Reference Intervals
- Establishing pediatric age-related reference intervals for urinary total fractionated metanephrines, including this compound, aids in diagnosing neuroblastoma in children (Griffin et al., 2011).
LC-MS/MS Method Validation
- A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for measuring urinary conjugated metanephrines, including this compound, providing a sensitive and specific approach for screening pheochromocytoma (Taylor & Singh, 2002).
Harmonization of Plasma Measurements
- Harmonization of LC-MS/MS measurements of plasma free normetanephrine has been studied to improve the consistency of testing for pheochromocytoma and paraganglioma (Peitzsch et al., 2021).
Clinical Utility in Paragangliomas
- This compound's measurement, particularly in plasma and urine, is a gold standard in the biochemical detection of SDHB and SDHD-related pheochromocytomas and paragangliomas (Zuber et al., 2014).
Isopropanol Protein Precipitation Method
- A novel isopropanol protein precipitation method for plasma free metanephrines analysis, including this compound, has been developed for pheochromocytoma diagnosis, offering a less expensive and efficient alternative to solid-phase extraction techniques (Marney et al., 2008).
Reference Intervals for Measurements
- Reference intervals for LC-MS/MS measurements of plasma free, urinary free, and urinary acid-hydrolyzed deconjugated normetanephrine have been established, optimizing diagnostic testing for pheochromocytomas and paragangliomas (Eisenhofer et al., 2019).
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
YNYAYWLBAHXHLL-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CN)O)O |
SMILES |
COC1=C(C=CC(=C1)C(CN)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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